molecular formula C8H12N2O3 B10759895 6-Hydroxypropylthymine CAS No. 156569-47-0

6-Hydroxypropylthymine

Katalognummer: B10759895
CAS-Nummer: 156569-47-0
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: OIEJBPVNLZZLGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxypropylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the substitution of a hydrogen atom at position 6 of the thymine ring with a 3-hydroxypropyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypropylthymine typically involves the alkylation of thymine with 3-chloropropanol under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the nitrogen atom at position 6 of the thymine ring, resulting in the formation of this compound .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxypropylthymine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

6-Hydroxypropylthymine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Hydroxypropylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This can lead to mutations or the activation of DNA repair pathways. The compound may also interact with specific enzymes, such as thymidine kinase, which plays a role in nucleotide metabolism .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Hydroxypropylthymine is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, interactions with enzymes, and its role in DNA structure and function .

Eigenschaften

CAS-Nummer

156569-47-0

Molekularformel

C8H12N2O3

Molekulargewicht

184.19 g/mol

IUPAC-Name

6-(3-hydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O3/c1-5-6(3-2-4-11)9-8(13)10-7(5)12/h11H,2-4H2,1H3,(H2,9,10,12,13)

InChI-Schlüssel

OIEJBPVNLZZLGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=O)NC1=O)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.